methyl 4-[(E)-2-acetamido-3-ethoxy-3-oxoprop-1-enyl]benzoate
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Overview
Description
Methyl 4-[(E)-2-acetamido-3-ethoxy-3-oxoprop-1-enyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ester functional group attached to a benzene ring, along with an acetamido group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-2-acetamido-3-ethoxy-3-oxoprop-1-enyl]benzoate can be achieved through a multi-step process involving the following key steps:
Esterification: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate.
Acetylation: The hydroxyl group of methyl 4-hydroxybenzoate is then acetylated using acetic anhydride to yield methyl 4-acetoxybenzoate.
Amidation: The acetoxy group is converted to an acetamido group through reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-2-acetamido-3-ethoxy-3-oxoprop-1-enyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates and amides.
Scientific Research Applications
Methyl 4-[(E)-2-acetamido-3-ethoxy-3-oxoprop-1-enyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe or reagent in biochemical assays and studies involving enzyme interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-2-acetamido-3-ethoxy-3-oxoprop-1-enyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the ester and ethoxy groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxybenzoate
- Methyl 4-acetoxybenzoate
- Ethyl 4-aminobenzoate
Uniqueness
Methyl 4-[(E)-2-acetamido-3-ethoxy-3-oxoprop-1-enyl]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetamido and ethoxy groups distinguishes it from simpler benzoate derivatives, providing a broader range of applications and interactions.
Properties
IUPAC Name |
methyl 4-[(E)-2-acetamido-3-ethoxy-3-oxoprop-1-enyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-4-21-15(19)13(16-10(2)17)9-11-5-7-12(8-6-11)14(18)20-3/h5-9H,4H2,1-3H3,(H,16,17)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTUXPMRJATFPD-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(=O)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C(=O)OC)/NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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